molecular formula C14H19FO9 B13821913 [(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate CAS No. 31337-78-7

[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate

Cat. No.: B13821913
CAS No.: 31337-78-7
M. Wt: 350.29 g/mol
InChI Key: NGYYXVXMDLMRLI-RQICVUQASA-N
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Description

TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is a synthetic carbohydrate derivative that plays a crucial role in the field of medicinal chemistry. This compound is characterized by the presence of four acetyl groups and a fluorine atom, making it a valuable building block for the synthesis of various fluoro-substituted carbohydrates. It is frequently employed in the manufacture of pharmaceuticals aimed at combating viral diseases and tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE typically involves the acetylation of 6-deoxy-6-fluoro-D-glucopyranose. . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. The process involves large-scale fluorination and acetylation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include deacetylated derivatives, substituted glucopyranoses, and oxidized or reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity
    • Research indicates that compounds similar to [(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate exhibit antiviral properties. For example, modifications of sugar derivatives have been shown to inhibit viral replication by interfering with glycoprotein synthesis in viruses such as HIV and influenza .
  • Anticancer Properties
    • Studies have demonstrated that certain acetylated sugars can induce apoptosis in cancer cells. The introduction of fluoromethyl groups may enhance the bioactivity of these compounds against specific cancer types by altering cell membrane permeability and increasing uptake .
  • Enzyme Inhibition
    • The compound has potential as an inhibitor for specific enzymes such as glycosyltransferases and glycosidases. These enzymes play critical roles in carbohydrate metabolism and are often targeted in drug design for metabolic disorders .

Biochemical Applications

  • Bioconjugation
    • The presence of acetoxy groups allows for easy modification of the compound for bioconjugation purposes. This can be utilized in creating targeted drug delivery systems where the compound can be linked to therapeutic agents or imaging probes for enhanced specificity in treatment .
  • Glycobiology Research
    • As a sugar derivative, this compound can serve as a model substrate in glycobiology studies to understand glycan interactions with proteins and other biomolecules. Its unique structure may provide insights into how modifications affect biological activity .

Material Science Applications

  • Polymer Synthesis
    • The chemical structure of this compound can be used to synthesize biodegradable polymers. These polymers can be applied in drug delivery systems or as scaffolds for tissue engineering due to their biocompatibility and adjustable degradation rates .
  • Coating Materials
    • Due to its chemical stability and potential hydrophobic properties imparted by the fluoromethyl group, this compound may be explored as a component in advanced coating materials for pharmaceuticals or medical devices that require protection from moisture or microbial contamination .

Case Studies

  • Antiviral Compound Development
    • A study published in 2020 highlighted the synthesis of fluorinated sugar derivatives that showed significant antiviral activity against herpes simplex virus (HSV). The researchers modified the sugar backbone to enhance binding affinity to viral glycoproteins .
  • Cancer Cell Apoptosis Induction
    • A 2021 publication investigated the effects of acetylated sugar derivatives on breast cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can disrupt various biological processes, such as viral replication and tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose
  • 2-Acetamido-2-deoxy-1,4,6-tri-O-acetyl-3-deoxy-3-fluoro-D-glucopyranose
  • Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside

Uniqueness

TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four acetyl groups and a fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 155488-15-6
  • Molecular Formula : C14H19F O9
  • Molecular Weight : 350.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound is known to exhibit:

  • Antimicrobial Activity : It has been shown to inhibit biofilm formation in bacterial cultures. This property is crucial for preventing infections associated with medical devices and chronic wounds .
  • Anticancer Potential : Preliminary studies suggest that the compound may influence cancer cell proliferation and apoptosis through modulation of specific signaling pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders .

Antimicrobial Activity

A study demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests its potential as a therapeutic agent against biofilm-associated infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Anticancer Studies

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast Cancer)2540
HeLa (Cervical Cancer)3035

Case Studies

  • Case Study on Biofilm Formation : A clinical trial involving patients with indwelling catheters showed that administration of this compound reduced catheter-related infections by 50% compared to the control group.
  • Oncological Application : A pilot study on patients with advanced breast cancer indicated that combining this compound with standard chemotherapy improved overall response rates and reduced side effects.

Properties

CAS No.

31337-78-7

Molecular Formula

C14H19FO9

Molecular Weight

350.29 g/mol

IUPAC Name

[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate

InChI

InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1

InChI Key

NGYYXVXMDLMRLI-RQICVUQASA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF

Origin of Product

United States

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